Amitrole-13C2,15N2
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Overview
Description
Amitrole-13C2,15N2 is a stable isotope-labeled compound, specifically a derivative of amitrole, where carbon and nitrogen atoms are replaced with their isotopic forms, 13C and 15N respectively. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling .
Biochemical Analysis
Biochemical Properties
Amitrole-13C2,15N2, like its parent compound Amitrole, is known to interact with various enzymes and proteins. It is known to inhibit the enzyme lycopene cyclase, which is involved in carotenoid biosynthesis . This interaction disrupts the normal biochemical reactions within the cell, leading to various effects on cellular function .
Cellular Effects
The disruption of carotenoid biosynthesis by this compound can have significant effects on cellular processes. Carotenoids play a crucial role in protecting the photosynthetic apparatus in plants from photo-oxidative damage . Therefore, the inhibition of carotenoid biosynthesis by this compound can lead to serious alterations of thylakoids in plants .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the enzyme lycopene cyclase, thereby inhibiting the enzyme’s activity . This inhibition disrupts the normal carotenoid biosynthesis pathway, leading to a decrease in the production of carotenoids .
Dosage Effects in Animal Models
While Amitrole has been tested in animal models
Metabolic Pathways
This compound, like Amitrole, is involved in the carotenoid biosynthesis pathway . It interacts with the enzyme lycopene cyclase, disrupting the normal flow of this metabolic pathway .
Subcellular Localization
Given its role in disrupting carotenoid biosynthesis, it is likely that this compound localizes to the chloroplasts in plant cells, where this biosynthesis pathway occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Amitrole-13C2,15N2 involves the synthesis of amitrole with isotopically labeled starting materials. The process typically begins with the reaction of unlabeled glyphosate with starting materials containing 13C and 15N isotopes. This reaction yields a labeled glyphosate product, which is then further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure the purity and consistency of the isotopic labeling. The final product is then subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Amitrole-13C2,15N2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated products, while reduction may yield dehydroxylated products .
Scientific Research Applications
Amitrole-13C2,15N2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in isotope labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand biochemical processes and pathways.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in environmental testing to trace the fate and transport of chemicals in the environment
Mechanism of Action
The mechanism of action of Amitrole-13C2,15N2 involves its incorporation into chemical and biological systems as a tracer. The isotopic labels (13C and 15N) allow researchers to track the compound’s movement and transformation within these systems. This provides valuable insights into the molecular targets and pathways involved in various processes .
Comparison with Similar Compounds
Amitrole: The unlabeled parent compound, used as a herbicide.
Glyphosate: Another herbicide with similar applications but different chemical structure.
Deuterium-labeled compounds: Compounds labeled with deuterium (2H) instead of 13C or 15N.
Uniqueness: Amitrole-13C2,15N2 is unique due to its dual isotopic labeling, which provides enhanced tracing capabilities compared to single-labeled compounds. This makes it particularly valuable in complex studies where precise tracking of multiple elements is required .
Properties
IUPAC Name |
(3,5-13C2,1,2-15N2)1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)/i1+1,2+1,5+1,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSJWNVTNUYHDU-MAUGHLKVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[15N][15NH][13C](=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747026 |
Source
|
Record name | (~13~C_2_,1,2-~15~N_2_)-1H-1,2,4-Triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.053 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346603-92-6 |
Source
|
Record name | (~13~C_2_,1,2-~15~N_2_)-1H-1,2,4-Triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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